Bendazol

描述

Historical Context and Discovery of Bendazol in Academic Literature

This compound, also known by the name Dibazol, is a benzimidazole (B57391) derivative that emerged from pharmaceutical research in the mid-20th century. Initially developed in the Soviet Union, the compound was first noted in academic literature for its therapeutic applications. patsnap.comnih.gov One of its earliest documented uses appeared in a 1953 publication regarding its application in poliomyelitis cases. nih.gov

This compound was primarily recognized and has been widely used as an antihypertensive agent. patsnap.commedchemexpress.com Its mechanism as a vasodilator involves direct action on the smooth muscles of blood vessels, which leads to their relaxation and a reduction in peripheral resistance. patsnap.commedchemexpress.compatsnap.com Some research suggests this is achieved through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) levels within smooth muscle cells, which promotes relaxation. patsnap.com For decades, its identity in the scientific literature was largely defined by its cardiovascular applications. world-science.ru

Current State of this compound Research: Gaps and Opportunities

The contemporary research landscape for this compound has expanded significantly beyond its original application as a vasodilator. Scientists are now investigating its effects on various physiological systems, revealing a more complex and multifaceted pharmacological profile.

Current Research Focus Areas:

Ophthalmology : Recent preclinical studies have highlighted this compound's potential in ophthalmology. Research using a rabbit model of form-deprivation myopia demonstrated that topical this compound significantly inhibits the progression of myopia. nih.govbohrium.com The proposed mechanism involves the downregulation of hypoxia-inducible factor-1α (HIF-1α), a protein implicated in the scleral and retinal hypoxia associated with myopia development. nih.govnih.gov

Renal Function : this compound has been shown to regulate kidney function in rat models of nephrogenic hypertension. Its effect is linked to its ability to increase the activity of nitric oxide (NO) synthase, an enzyme crucial for vascular homeostasis. medchemexpress.comselleckchem.com

Reproductive Science : Experimental studies in male rats have indicated that this compound can influence sexual behavior and spermatogenesis. The outcomes appear to be complex and dependent on the duration of administration, with findings showing changes in sexual activity duration and total spermatozoon count. nih.gov

Gaps and Opportunities: A significant gap in the current body of research is the translation of promising preclinical findings into human clinical trials. While the effects on myopia, renal function, and reproductive health have been documented in animal models, there is a lack of extensive, controlled studies in human subjects to validate these potential therapeutic applications. The precise molecular mechanisms underlying its varied effects, particularly in ocular and reproductive tissues, are not fully elucidated and represent a critical area for future investigation.

These gaps present considerable opportunities. There is a clear opening for drug repurposing, where a compound with a long history of use for one indication (hypertension) could be developed for entirely new therapeutic areas like myopia control. Further research into its mechanism of action could uncover novel biological pathways and targets. Additionally, the core benzimidazole structure of this compound offers a scaffold for the synthesis of new derivatives with potentially enhanced efficacy or specificity, opening avenues for new drug discovery projects.

Significance of Comprehensive this compound Research in Chemical and Biomedical Sciences

Comprehensive research into this compound is significant for several reasons. Firstly, the compound is an exemplar of the benzimidazole class, a "privileged scaffold" in medicinal chemistry renowned for its ability to form the basis of a wide array of pharmacologically active agents. Understanding the structure-activity relationships of this compound contributes to the broader knowledge base of this important chemical group.

Secondly, this compound's pleiotropic effects—acting as a vasodilator, an inhibitor of myopia progression, an NO synthase activator, and an influencer of reproductive parameters—make it a valuable tool for biomedical research. Studying how a single molecule can interact with diverse biological systems can provide insights into the interconnectedness of cellular pathways. Its apparent ability to modulate fundamental processes like hypoxia response (via HIF-1α) and nitric oxide signaling underscores its potential as a chemical probe to explore these critical systems. The ongoing investigation into its varied biological activities highlights the potential for uncovering new therapeutic strategies and expanding the utility of established chemical entities.

Detailed Research Findings

The following tables present data from key preclinical studies on this compound.

Table 1: Summary of Investigated Effects of this compound in Animal Models

| Area of Study | Model System | Key Finding | Reference(s) |

|---|---|---|---|

| Myopia | New Zealand White Rabbits | Topical application of 1% this compound significantly inhibited the progression of form-deprivation myopia. | nih.gov |

| Renal Function | Rats with Nephrogenic Hypertension | Regulated kidney function by increasing the activity of NO synthase in renal glomeruli and collecting tubules. | medchemexpress.comselleckchem.com |

| Reproductive Function | Male Rats | Exhibited a complex, dose- and duration-dependent influence on sexual behavior and spermatogenesis. | nih.gov |

Table 2: Ocular Biometric Data from Experimental Myopia Study in Rabbits (6 Weeks) Data represents mean ± standard deviation.

| Measurement | Control Group | Form-Deprivation (FD) Group | FD + this compound Group |

|---|---|---|---|

| Refraction (D) | 1.38 ± 0.43 | 0.03 ± 0.47 | 1.25 ± 0.35 |

| Axial Length (mm) | 13.91 ± 0.11 | 14.15 ± 0.06 | 13.97 ± 0.10 |

| Vitreous Chamber Depth (mm) | 6.56 ± 0.06 | 6.69 ± 0.07 | 6.61 ± 0.06 |

Source: Tong L, et al. Ophthalmic Physiol Opt. 2020. nih.gov

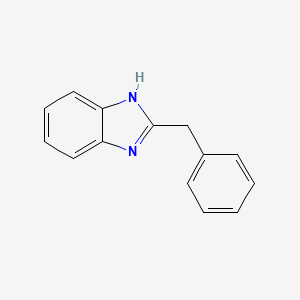

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-benzyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLQFZVCLXFFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1212-48-2 (mono-hydrochloride) | |

| Record name | Bendazol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80211157 | |

| Record name | Bendazol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643575 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

621-72-7 | |

| Record name | Dibazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bendazol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bendazol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bendazol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bendazol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENDAZOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26601THN1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Bendazol

Molecular Mechanisms of Action

Nitric Oxide Synthase (NOS) Activity Enhancement

Renal Glomeruli and Collecting Tubules

Bendazol has been shown to enhance nitric oxide (NO) synthase activity in renal glomeruli and collecting tubules. This effect, while observed, is generally described as less pronounced and short-lasting compared to other agents like clonidine. nih.govglpbio.comselleckchem.comchemsrc.com Studies using an original model of nephrogenic hypertension in rats demonstrated that this compound modulates NO synthesis in different renal segments. During the first week after injection, an insignificant elevation of NO synthase activity was noted in the proximal nephron segments. nih.gov

Table 1: Effect of Hypotensive Drugs on Renal NO Synthase Activity in Rats

| Drug | Renal Glomeruli & Collecting Tubules NO Synthase Activity | Proximal Nephron Segments NO Synthase Activity (First Week) | Duration of Effect | Source |

| This compound | Enhanced | Insignificant elevation | Less pronounced & short lasting | nih.govglpbio.com |

| Clonidine | Stable up-regulation | Not specified | Stable | nih.gov |

| Furosemide | Least effect | Not specified | Not specified | nih.gov |

Potential Immunomodulatory Effects

This compound exhibits potential immunomodulatory effects, contributing to the body's immune response. Some research suggests that this compound may stimulate the production of interferons, which are proteins crucial for defense against viral infections. patsnap.compatsnap.com This immunostimulant property makes this compound a candidate for adjunctive therapy in viral diseases and certain immune disorders. patsnap.com Furthermore, this compound and its derivatives have been identified as agonists of Toll-like receptor (TLR)-3, TLR-8, and retinoic acid-inducible gene I (RIG-I)-like receptors (RLRs), which are pattern recognition receptors involved in recognizing pathogenic microorganisms. researchgate.net The interaction of benzimidazole (B57391) analogs with these molecules can inhibit the production of proinflammatory cytokines. researchgate.net

Interaction with Microtubule Polymerization (General Benzimidazole Class)

Benzimidazole compounds, as a class, are well-recognized for their ability to interfere with microtubule polymerization. researchgate.netapsnet.orgresearchgate.net417integrativemedicine.commdpi.com Microtubules are dynamic protein filaments formed from tubulin subunits, playing essential roles in various cellular functions, including cell division, intracellular transport, and maintaining cell shape. researchgate.netsci-hub.se The disruption of microtubule formation is a key mechanism through which benzimidazoles exert their biological effects, particularly in their anthelmintic and potential anticancer activities. researchgate.net417integrativemedicine.com

Beta-Tubulin Binding

A primary mechanism of action for benzimidazoles involves their selective binding to β-tubulin. 417integrativemedicine.comresearchgate.netdrugbank.commdpi.com This binding prevents the polymerization of tubulin into microtubules. 417integrativemedicine.comresearchgate.net The precise location of the benzimidazole-binding site on the β-tubulin molecule has been a subject of investigation. Benzimidazole resistance in parasites has been correlated with specific amino acid substitutions in the β-tubulin isotype-1 gene, such as phenylalanine to tyrosine at position 200 (F200Y) and position 167 (F167Y), and glutamic acid to alanine (B10760859) at position 198 (E198A). researchgate.netveterinaryworld.orgapsnet.orgtandfonline.com These mutations can alter the protein structure and reduce drug binding affinity. researchgate.netveterinaryworld.org Molecular docking studies have indicated that tyrosine substitution at position 200 can close the hydrophobic binding pocket, thereby hindering albendazole (B1665689) entry. researchgate.net

Table 2: Key Beta-Tubulin Mutations Associated with Benzimidazole Resistance

| Mutation Site | Amino Acid Change | Organism (Example) | Effect on Drug Binding | Source |

| Position 200 | F200Y | Haemonchus contortus | Reduces drug binding, closes hydrophobic pocket | researchgate.netveterinaryworld.orgapsnet.orgtandfonline.com |

| Position 167 | F167Y | Haemonchus contortus, Fusarium graminearum | Alters protein structure, reduces drug binding | researchgate.netapsnet.orgtandfonline.com |

| Position 198 | E198A/E198K/E198V | Haemonchus contortus, Fusarium graminearum | Alters protein structure, reduces drug binding | researchgate.netveterinaryworld.orgapsnet.orgtandfonline.com |

| Position 50 | Y50S | Schizosaccharomyces pombe | Reduces binding affinity to thiabendazole (B1682256) | mdpi.com |

Disruption of Microtubule Formation and Function

The binding of benzimidazoles to β-tubulin inhibits tubulin polymerization, leading to the disruption of microtubule formation. glpbio.compatsnap.com417integrativemedicine.comdrugbank.com This disruption consequently impairs crucial cellular functions that rely on intact microtubules, such as motility, cytokinesis, and molecular trafficking. researchgate.net In the context of parasitic infections, this mechanism effectively halts parasite survival. 417integrativemedicine.com For instance, benzimidazole-bound αβ-tubulin heterodimers exhibit a significantly lower rate of microtubule assembly compared to benzimidazole-free heterodimers. drugbank.com Studies have shown that the incorporation of benzimidazole-bound αβ-heterodimers into assembling microtubules can arrest polymerization in vitro, suggesting that a benzimidazole-β-tubulin cap may form at the growing end of the microtubule, preventing further elongation. drugbank.com However, the addition of benzimidazole compounds to already assembled microtubules generally does not result in their depolymerization. drugbank.comapsnet.org

Glucose Uptake and Transport Inhibition (General Benzimidazole Class)

Benzimidazole derivatives, including compounds like thiabendazole and fenbendazole, have been found to inhibit the uptake of low molecular weight nutrients such as glucose, palmitate, and acetate (B1210297) in certain parasites. nih.govglpbio.comnih.gov This inhibition can be marked and is often more pronounced with some benzimidazoles than others. nih.gov The impact on glucose transport and metabolism is considered a critical survival pathway for both parasites and, in some contexts, cancer cells. 417integrativemedicine.com While some studies have reported glucose uptake impairment as a mode of action for benzimidazole derivatives, other research, such as that on Taenia crassiceps cysticerci, did not observe this effect despite significant decreases in glycolytic and homolactic fermentation pathways. cambridge.org However, other benzimidazole derivatives have been shown to improve glucose consumption in HepG2 cells in vitro by inhibiting aldehyde dehydrogenase 1A1 (ALDH1A1). researchgate.netnih.gov

Inhibition of Metabolic Pathways (e.g., Krebs Cycle) and ATP Production (General Benzimidazole Class)

Benzimidazole derivatives can inhibit various metabolic pathways, including aspects of glycolysis and the Krebs cycle (also known as the citric acid cycle or TCA cycle), thereby impacting ATP production. glpbio.comselleckchem.comnih.gov In parasitic organisms, treatment with benzimidazole derivatives has been shown to impair main energetic pathways such as glycolysis, homolactic fermentation, or mitochondrial energy production, evidenced by a decrease in concentrations of metabolites like pyruvate (B1213749), lactate, oxaloacetate, malate, and fumarate (B1241708). nih.gov This metabolic stress can force parasites to resort to alternative energetic pathways, such as protein catabolism, propionate (B1217596) fermentation, and fatty acid oxidation. nih.gov For example, thiabendazole has been reported to inhibit the fumarate reductase enzyme, which impairs mitochondrial pathways. cambridge.orgmedchemexpress.com Furthermore, the significant decrease in pyruvate concentrations observed in some studies may result from the inhibition of glycolytic enzymes, such as glucose-6-phosphate dehydrogenase, or by repressing the Vmax of glycolytic enzymes and their substrate affinity. cambridge.org The Krebs cycle is a central metabolic pathway that produces ATP and reducing equivalents for the electron transport chain. frontiersin.orgnih.gov Inhibition of key enzymes within this cycle, such as pyruvate dehydrogenase (PDH), citrate (B86180) synthase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase, can lead to reduced ATP synthesis. frontiersin.orgnih.govufp.pt

Cellular and Subcellular Effects

This compound primarily functions as a vasodilator, inducing the widening of blood vessels through its direct action on the smooth muscle cells that line the vascular walls. This vasodilatory effect is mediated by several key cellular processes. One significant mechanism involves the inhibition of phosphodiesterase enzymes. By impeding these enzymes, this compound leads to an elevated concentration of cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP) within smooth muscle cells. Increased levels of these cyclic nucleotides promote muscle relaxation, thereby facilitating vasodilation. wikipedia.org

Furthermore, this compound modulates the activity of the autonomic nervous system, demonstrating a sympatholytic effect. This reduction in sympathetic nervous system activity, which typically causes vasoconstriction, contributes to the dilation of blood vessels and a subsequent reduction in blood pressure. wikipedia.org this compound also influences ion channels, stabilizing cellular membranes. It has been observed to inhibit certain calcium channels, which are crucial for smooth muscle contraction. By reducing the influx of calcium ions into these cells, this compound further promotes relaxation and vasodilation. wikipedia.org This mechanism aligns with the general action of calcium channel blockers, which relax blood vessels by preventing calcium entry into heart and artery cells. wikipedia.orgnih.govuni-goettingen.despbu.ru

The benzimidazole class of compounds has garnered considerable interest for its anti-angiogenic properties, which are vital in inhibiting the formation of new blood vessels, a process critical for tumor growth and progression. thegoodscentscompany.comnih.govfishersci.senih.gov Certain benzimidazole derivatives have been shown to inhibit angiogenesis at the tissue level by inducing the dissociation of vascular endothelial cells within newly formed blood vessels. wikipedia.orguni.lu

Studies have demonstrated that specific benzimidazoles, such as Albendazole (ABZ), can reduce conditions like ascites formation by inhibiting Vascular Endothelial Growth Factor (VEGF) expression, consequently suppressing angiogenesis. nih.gov Newly synthesized benzimidazole agents have also been found to decrease the mRNA and protein levels of key angiogenesis-related molecules, including VEGF, Matrix Metalloproteinase-2 (MMP-2), and Matrix Metalloproteinase-9 (MMP-9), in prostate cancer cells and human umbilical vein endothelial cells (HUVECs), thereby inhibiting cell migration. nih.gov Another derivative, MFB (a 2-aminobenzimidazole), has been observed to suppress VEGF-A and VEGF-C signaling in HUVECs and lymphatic endothelial cells (LECs), and to reduce VEGF-A or tumor cell-induced neovascularization in vivo. tanlab.org

A significant anti-angiogenic mechanism of benzimidazole derivatives involves the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a key mediator of mitogenesis and angiogenesis in endothelial cells, and its signaling is often upregulated in cancer to support tumor proliferation and migration. wikipedia.org Consequently, targeting VEGFR-2 activation is considered an effective strategy for hindering pathological angiogenesis and combating cancer growth and metastasis. wikipedia.orgmims.com

Research indicates that various benzimidazole compounds can act as potent VEGFR-2 inhibitors. wikipedia.orgfishersci.cauni.lufishersci.camims.com Molecular docking studies have provided insights into these interactions, revealing that active benzimidazole derivatives form hydrogen bonds with critical VEGFR-2 active site residues, such as Asp1046 and Cys919. This suggests a competitive inhibition mechanism, similar to known reference inhibitors like sorafenib. fishersci.camims.com For instance, certain benzimidazole–oxadiazole derivatives demonstrated significant VEGFR-2 inhibitory activity, with compounds 4r and 4s showing hydrogen bond formation with Asp1046 and Cys919. fishersci.ca Similarly, Schiff base–benzimidazole hybrids (e.g., compounds 3e and 3g) exhibited substantial VEGFR-2 inhibitory activity, comparable to sorafenib, and their binding interactions were confirmed through molecular docking studies. mims.com Mebendazole's anti-angiogenic effects are also reported to occur through the inhibition of VEGF type 2 receptor kinase activity. nih.gov

Benzimidazole compounds are recognized for their ability to induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells. thegoodscentscompany.comnih.govnih.govidrblab.netontosight.aiidrblab.netloinc.orgnih.govwikipedia.orgcenmed.comfishersci.benih.govuni.luwikidoc.orguni.lubiotransformer.canih.gov This pro-apoptotic effect is achieved through multiple molecular pathways.

Key mechanisms include the activation of DNA damage stress responses and the p53 tumor suppressor protein, both of which play critical roles in preventing cancer. thegoodscentscompany.com Many benzimidazoles induce the activation of caspases, a family of cysteine proteases essential for executing apoptosis. For example, compounds like Mebendazole (B1676124) and Albendazole have been found to induce caspase-3 activation. idrblab.net Other benzimidazole derivatives have been shown to increase caspase-3, caspase-8, and caspase-9 activities. nih.govbiotransformer.ca

The induction of apoptosis often involves mitochondrial-mediated pathways, characterized by mitochondrial depolarization. cenmed.com Furthermore, benzimidazoles can modulate the balance of pro-apoptotic and anti-apoptotic proteins. Studies have shown that novel benzimidazole derivatives can significantly reduce the levels of anti-apoptotic proteins like Bcl-2 while increasing the expression of pro-apoptotic markers such as Bax. loinc.orgbiotransformer.ca The cleavage of Poly (ADP-ribose) polymerase (PARP), a robust marker for apoptosis, has also been confirmed in cells treated with benzimidazole compounds. wikipedia.org Some benzimidazoles also lead to an increase in reactive oxygen species (ROS) levels, which can contribute to the induction of apoptosis. uni.lunih.gov

Benzimidazole derivatives are known to induce cell cycle arrest, halting the proliferation of cells at specific phases of the cell cycle. This mechanism is a crucial aspect of their anti-proliferative activity. thegoodscentscompany.comwikipedia.orgmims.comnih.govidrblab.netidrblab.netnih.govwikipedia.orguni.luwikidoc.orguni.lunih.gov

The most commonly observed phases of cell cycle arrest include:

G1 phase arrest: Some benzimidazoles, such as CCL299, have been shown to arrest cell cycle progression at the G1 phase, often by activating the p53-p21 pathway and suppressing the cyclin E-CDK2 complex. idrblab.netwikidoc.org

G2/M phase arrest: Many benzimidazole compounds, including Mebendazole and Albendazole, induce cell cycle arrest at the G2/M phase. This is frequently associated with their ability to disrupt microtubule formation and polymerization, which are essential for proper cell division during mitosis. nih.govwikipedia.orguni.luwikipedia.orgidrblab.netnih.govuni.luuni.lunih.gov

S phase arrest: Certain bicyclic benzimidazole nucleosides have demonstrated the ability to induce cell cycle arrest at the S-phase. Additionally, some Schiff–benzimidazole hybrids have shown cell cycle arrest at both G1 and S phases. mims.com

These effects collectively contribute to the anti-proliferative activities observed with benzimidazole compounds, preventing uncontrolled cell growth.

Table 1: Summary of Cellular Effects of Benzimidazole Compounds

| Effect on Smooth Muscle Cells (Vasodilation) | Impact on Angiogenesis (General Benzimidazole Class) | Induction of Apoptosis (General Benzimidazole Class) | Cell Cycle Arrest (General Benzimidazole Class) |

| Inhibition of phosphodiesterase enzymes wikipedia.org | Inhibition of VEGF expression nih.gov | Activation of DNA damage stress responses thegoodscentscompany.com | G1 phase arrest (e.g., via p53-p21 pathway) idrblab.netwikidoc.org |

| Modulation of autonomic nervous system wikipedia.org | Reduction of MMP-2 and MMP-9 levels nih.gov | Activation of p53 tumor suppressor protein thegoodscentscompany.com | G2/M phase arrest (e.g., via microtubule disruption) wikipedia.orgidrblab.netnih.govuni.luuni.lunih.gov |

| Inhibition of calcium channels wikipedia.org | Disruption of vascular endothelial cells wikipedia.orguni.lu | Induction of caspase-3, -8, and -9 activation idrblab.netnih.govbiotransformer.ca | S phase arrest mims.com |

| Direct relaxation of vascular smooth muscle | VEGFR-2 inhibition wikipedia.orgfishersci.cauni.lufishersci.camims.com | Mitochondrial-mediated pathways cenmed.com | Inhibition of microtubule formation/polymerization thegoodscentscompany.comnih.govwikipedia.orguni.luidrblab.netuni.lu |

| Suppression of VEGF-A and VEGF-C signaling tanlab.org | Modulation of Bcl-2/Bax proteins loinc.orgbiotransformer.ca | Suppression of cyclin E-CDK2 complex idrblab.netwikidoc.org | |

| PARP cleavage wikipedia.org | |||

| Increased reactive oxygen species (ROS) uni.lunih.gov |

Pharmacological Studies of Bendazol

Pharmacodynamics of Bendazol

The pharmacodynamics of this compound involve its mechanisms of action and the resulting physiological effects. It primarily functions as a vasodilator and antispasmodic, with additional immunomodulatory and other effects observed in preclinical models.

Preclinical studies have explored the dose-response relationships of this compound across different physiological endpoints. In a rat model of nephrogenic hypertension, intraperitoneal administration of this compound at a dose of 0.1 mg/kg was observed to regulate kidney function by increasing the activity of nitric oxide (NO) synthase in renal glomeruli and collecting tubules selleckchem.commedchemexpress.com. However, this enhancement of NO synthase activity was noted to be less pronounced and short-lasting, with only an insignificant elevation observed in proximal nephron segments during the first week post-injection nih.gov.

In studies investigating its impact on visual health, this compound, administered as 1% eye drops four times daily for six weeks, significantly inhibited the progression of form-deprivation myopia (FDM) in experimental rabbit models. This effect was accompanied by a suppression of hypoxia-inducible factor-1 alpha (HIF-1α) upregulation selleckchem.commedchemexpress.com.

Furthermore, research on male rats examined the influence of this compound on sexual behavior and spermatogenesis. At a dose of 5 mg/kg, this compound led to an increase in the duration of sexual activity and a decrease in the total amount of spermatozoa, irrespective of the duration of drug administration. When administered at a higher dose of 160 mg/kg, the effects on sexual behavior varied with treatment duration: sexual activity decreased after a 5-day treatment but increased following a 2-month course. The index of spermatogenesis remained independent of the administration time at both 5 mg/kg and 160 mg/kg doses. However, spermatozoon mobility was suppressed with short-term treatment and increased with long-term this compound administration researchgate.netnih.gov.

The time-course of this compound's pharmacological effects is characterized by a relatively rapid onset and a moderate duration of action. Following oral administration, the therapeutic effect of this compound typically manifests within 30 to 60 minutes mysalve.comshopmybuy.com. The duration of its action is generally observed to be approximately 2 to 3 hours mysalve.comshopmybuy.com. The onset and duration of these effects can vary based on the specific dosage and individual characteristics patsnap.com. This compound is known to induce a short and moderate hypotensive effect mysalve.com.

Table 1: Time-Course of Oral this compound Pharmacological Effects

| Parameter | Observed Range/Value | Reference |

| Onset of Therapeutic Effect | 30-60 minutes | mysalve.comshopmybuy.com |

| Duration of Action | 2-3 hours | mysalve.comshopmybuy.com |

Pharmacokinetics of this compound (as Dibazol/Bendazol)

The pharmacokinetics of this compound describe its absorption, distribution, metabolism, and excretion within the body. It is generally well-absorbed, extensively metabolized in the liver, and primarily eliminated via the kidneys.

This compound is relatively well absorbed from the gastrointestinal tract following oral administration shopmybuy.compatsnap.com. It is quickly absorbed in the digestive tract mysalve.com. As a derivative of imidazole (B134444), this compound is fully absorbed in the alimentary tube, with its absorption potentially accelerated by carbohydrate-saturated food biomolther.orgnih.gov.

This compound undergoes hepatic metabolism mysalve.compatsnap.com. The biotransformation of this compound in the liver results in the formation of two primary conjugates: 1-methyl-2-benzylbenzimidazole and 1-carboethoxy-2-benzylbenzimidazole mysalve.com. Metabolism is considered the main route of elimination for this compound nih.gov. In cases of hepatic insufficiency, the metabolism of this compound is impaired, leading to a two-fold decrease in apparent plasma clearance and a corresponding increase in its half-life nih.gov.

The excretion of this compound and its metabolites primarily occurs via the kidneys mysalve.comshopmybuy.compatsnap.com. The metabolic products of this compound are mainly excreted in the urine mysalve.com. A smaller portion of the drug is also reported to be excreted through the intestines shopmybuy.com.

Preclinical Efficacy Studies of Bendazol

Cardiovascular System Research

Research into Bendazol's effects on the cardiovascular system has revealed its capacity to influence blood pressure and vascular resistance through direct action on smooth muscle.

This compound is recognized as an orally effective antihypertensive agent. medchemexpress.commedchemexpress.com It has been utilized in the treatment of hypertension. targetmol.comfengchengroup.comaecochemical.com Its mechanism contributes to lowering elevated blood pressure. fengchengroup.com

This compound exerts its effects by directly acting on vascular smooth muscle, leading to the dilation of blood vessels and a reduction in peripheral resistance. This action consequently improves blood circulation. medchemexpress.commedchemexpress.comclinisciences.com Classified as a vasodilator, this compound's pharmacological action involves the direct relaxation of the smooth muscle within blood vessels, which promotes vessel dilation, decreases vascular resistance, and lowers blood pressure. fengchengroup.compatsnap.com This vasodilatory effect is mediated by the inhibition of the enzyme phosphodiesterase, resulting in an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels within smooth muscle cells, thereby inducing relaxation and dilation of blood vessels. patsnap.com

This compound (Dibazol) has been identified for its application in the treatment of cerebral angiospasm. targetmol.comfengchengroup.comaecochemical.comcymitquimica.com

Renal Function Research

Studies have also investigated this compound's influence on kidney function, particularly in models of hypertension.

In preclinical studies using rat models of nephrogenic hypertension, this compound has demonstrated the ability to regulate kidney function by enhancing the activity of nitric oxide (NO) synthase. medchemexpress.commedchemexpress.comclinisciences.comchemondis.comchemicalbook.com Specifically, research has shown that this compound increased NO synthase (NADPH diaphorase) activity in the renal glomeruli and collecting tubules of rats with nephrogenic hypertension. medchemexpress.comselleckchem.comnih.govglpbio.com While this enhancement of NO synthase activity was observed, it was noted to be less pronounced and of shorter duration compared to other hypotensive drugs. nih.gov An initial, albeit insignificant, elevation of NO synthase activity was also detected in the proximal nephron segments during the first week following this compound administration, which may contribute to an upregulation of natriuresis and diuresis. medchemexpress.comclinisciences.com

Ocular Research

This compound has shown promising results in ocular research, particularly concerning the progression of myopia.

This compound significantly inhibits the development of myopia in rabbit models. medchemexpress.commedchemexpress.comclinisciences.com Topical application of this compound has been shown to inhibit the progression of form-deprivation myopia (FDM) and to suppress the upregulation of hypoxia-inducible factor-1α (HIF-1α) in young rabbits. medchemexpress.comclinisciences.comselleckchem.comsci-hub.senih.gov

The following table summarizes key findings from a study on the effect of topical this compound on experimental myopia in rabbits:

Table 1: Effect of Topical this compound on Experimental Myopia in Rabbits (Week 6)

| Parameter (Mean ± SD) | Control Group | Form-Deprivation (FD) Group | FD + this compound Group | p-value (vs. FD) |

| Refraction (D) | 1.38 ± 0.43 | 0.03 ± 0.47 | 1.25 ± 0.35 | < 0.001 |

| Axial Length (AL) (mm) | 13.91 ± 0.11 | 14.15 ± 0.06 | 13.97 ± 0.10 | < 0.001 |

| Vitreous Chamber Depth (VCD) (mm) | 6.56 ± 0.06 | 6.69 ± 0.07 | 6.61 ± 0.06 | < 0.001 |

Note: Data extracted from a study on form-deprivation myopia in 3-week-old New Zealand white rabbits, where the FD + this compound group received 1% topical this compound. nih.gov

In addition to the physical measurements, the study indicated that HIF-1α, which was upregulated in form-deprived eyes, was downregulated in eyes treated with this compound. nih.gov

Anticancer Research (as Benzimidazole (B57391) Class, incl. Mebendazole (B1676124), Albendazole (B1665689), Fenbendazole)

In Vitro Cytotoxicity in Cancer Cell Lines

Glioblastoma Cell Lines

Specific preclinical efficacy data for this compound (2-benzyl-1H-benzimidazole, PubChem CID 12132) concerning its effects on glioblastoma cell lines, including commonly studied ones like U87-MG or A172, were not found in the reviewed literature. Research in this area primarily focuses on other benzimidazole derivatives, which have demonstrated cytotoxicity and microtubule disruption in glioblastoma cells.

Liver Cancer (HUH7) Cell Lines

Detailed research findings regarding the preclinical efficacy of this compound (2-benzyl-1H-benzimidazole, PubChem CID 12132) on liver cancer cell lines, specifically HUH7 cells, are not available in the examined scientific publications. Studies on liver cancer often investigate other benzimidazole compounds or novel synthetic derivatives.

Breast Cancer (MCF7) Cell Lines

Specific preclinical efficacy studies of this compound (2-benzyl-1H-benzimidazole, PubChem CID 12132) on breast cancer cell lines, including MCF7, were not identified in the current body of scientific literature. Investigations into breast cancer often involve other benzimidazole derivatives.

Prostate Cancer Cells

There is no specific preclinical efficacy data for this compound (2-benzyl-1H-benzimidazole, PubChem CID 12132) reported in the reviewed literature concerning its activity against prostate cancer cells. While some benzimidazole compounds have shown effects on prostate cancer, these findings are not attributed to this compound (CID 12132).

Colorectal Cancer Cell Lines

The available scientific literature does not provide specific preclinical efficacy data, detailed research findings, or data tables for this compound (2-benzyl-1H-benzimidazole, PubChem CID 12132) when tested against colorectal cancer cell lines.

In Vivo Tumor Suppression in Animal Models

Specific in vivo tumor suppression studies in animal models utilizing this compound (2-benzyl-1H-benzimidazole, PubChem CID 12132) were not found in the reviewed scientific literature. Preclinical research on in vivo tumor suppression in animal models predominantly features other benzimidazole derivatives.

Glioblastoma Multiforme (GBM) Models

Medulloblastoma Preclinical Mouse Models

Similar to GBM, detailed preclinical studies specifically on this compound in medulloblastoma mouse models are not widely reported in the current literature. Research on benzimidazoles in medulloblastoma has predominantly highlighted the efficacy of mebendazole. Mebendazole has shown promise as an anticancer agent in rodent models of medulloblastoma. nih.govresearchgate.net It has been demonstrated to inhibit tumor angiogenesis and reduce microvascular density in murine medulloblastoma by inhibiting vascular endothelial growth factor receptor 2 (VEGFR2). researchgate.net Studies have shown that mebendazole treatment can significantly extend the survival of medulloblastoma-bearing mice, with reported increases in median survival in various orthotopic models. google.com

Malignant Meningioma Preclinical Models

Preclinical models of malignant meningioma have been utilized to evaluate the anticancer potential of benzimidazole derivatives, with mebendazole being the primary focus. Research indicates that mebendazole, either alone or in combination with radiation, effectively extends survival in preclinical models of malignant meningioma. nih.govresearchgate.netnih.gov In vitro experiments on meningioma cell lines showed mebendazole's IC50 values in the range of 0.26–0.42 µM. nih.govresearchgate.netnih.gov Mebendazole induced cytotoxicity and, in combination with radiation, led to a greater reduction in colony formation and higher levels of cleaved caspase-3, indicating increased apoptosis. nih.govresearchgate.netnih.gov In vivo studies confirmed a survival benefit, coupled with increased apoptosis and decreased tumor cell and vascular proliferation. nih.govresearchgate.netnih.gov

Prostate Cancer Metastasis (Future Research)

While the outline mentions "Future Research" for this compound in prostate cancer metastasis, the available research predominantly discusses other benzimidazole compounds like albendazole and fenbendazole. Albendazole has been shown to exert antiproliferative effects on prostate cancer cells by inducing reactive oxygen species generation. scispace.com Studies have indicated that albendazole selectively reduces the proliferative potential of prostate cancer cells, without significantly affecting normal prostate cells at certain concentrations. scispace.com Fenbendazole has also demonstrated anti-tumor activity against various properties of metastatic prostate cancer cells in preclinical models, including those resistant to taxane (B156437) chemotherapy. researchgate.net The potential for drug repurposing of these benzimidazoles for prostate cancer, particularly targeting metastatic disease, is an area of ongoing investigation. researchgate.net

Synergistic Effects with Conventional Therapies (e.g., Radiation, Chemotherapy)

Research into the synergistic effects of this compound with conventional cancer therapies like radiation and chemotherapy is not explicitly detailed in the provided search results. However, other benzimidazole anthelmintics, particularly mebendazole and albendazole, have been investigated for their ability to enhance the efficacy of such treatments. Mebendazole has been shown to synergize with ionizing radiation and various chemotherapeutic agents to augment their anticancer effects. researchgate.netnih.govresearchgate.net For instance, mebendazole has been observed to increase survival when combined with radiation in intracranial rodent models of malignant meningioma, potentially through increased apoptosis and reduced proliferation and angiogenesis. nih.govresearchgate.netnih.gov Albendazole has also been shown to act as a radiosensitizer in certain cancer cell lines, enhancing radiation-induced apoptosis. cabidigitallibrary.org The mechanism often involves the disruption of microtubule polymerization, which can make cancer cells more sensitive to DNA damage induced by radiation or chemotherapy. sci-hub.secabidigitallibrary.orgbiomedres.usbiomedres.us

Antiparasitic Efficacy (General Benzimidazole Class)

The benzimidazoles constitute a broad chemical family widely recognized for their potent antiparasitic properties, particularly against nematode and trematode infections in both humans and animals. sci-hub.seresearchgate.netbiomedres.usgoogle.com These compounds are characterized by a broad spectrum of activity against roundworms (nematodes) and an ovicidal effect. biomedres.us Their primary mechanism of action involves binding to tubulin, a protein essential for the formation and function of microtubules within parasite cells. sci-hub.seresearchgate.netresearchgate.netgoogle.comcancerchoices.orgd-nb.infonih.gov This disruption of microtubule systems leads to the inhibition of glucose uptake and transport, ultimately resulting in parasite starvation and death. researchgate.netgoogle.comnih.gov Benzimidazoles exhibit ovicidal, larvicidal, and vermicidal effects on parasites. researchgate.netgoogle.com

Against Intestinal Nematodes (e.g., Ascaris lumbricoides, Trichuris trichiura, hookworms, Enterobius vermicularis, Strongyloidiasis)

Benzimidazoles, including widely used drugs like albendazole and mebendazole, are frequently prescribed for the treatment of various intestinal nematode infections. researchgate.netgoogle.comnih.gov They are considered mainstay drugs for roundworm (Ascaris lumbricoides) and hookworm infections due to their low cost, safety, and ease of administration. asm.org

Efficacy against Specific Intestinal Nematodes:

Ascaris lumbricoides (Roundworm): Both albendazole and mebendazole, in single doses, have demonstrated high efficacy against Ascaris lumbricoides infection, with reported cure rates often exceeding 90%. cabidigitallibrary.orgnih.govasm.org For instance, a single 400 mg dose of albendazole or a 500 mg single dose of mebendazole has shown cure rates of 95.7% and 96.2%, respectively, in meta-analyses. nih.gov

Trichuris trichiura (Whipworm): The efficacy of benzimidazoles against Trichuris trichiura has been more variable compared to Ascaris lumbricoides. Cure rates for T. trichiura infection with benzimidazoles have been reported to range from 30.7% to 42.1% with single doses. nih.gov Repeated administration or higher doses can increase efficacy. For example, mebendazole 100 mg twice daily for 2-4 days increased efficacies to 75.0–90.0% in cure rate and 99.3–99.6% in egg reduction rate. cabidigitallibrary.org

Hookworms: Benzimidazoles are effective against hookworms. Cure rates for hookworm infections have been reported around 70.5% with standard treatments. nih.gov However, efficacy can vary depending on the hookworm species and dosage. cabidigitallibrary.org

Enterobius vermicularis (Pinworm): Mebendazole is effective for Enterobius vermicularis infection, with reported cure rates of 88% in adults and 91% in children with a standard 100 mg single dose. nih.gov

Strongyloidiasis (Strongyloides stercoralis): Benzimidazoles are also effective against Strongyloides stercoralis. Cure rates of 100% have been observed in individuals treated for S. stercoralis infection. nih.gov

The effectiveness of these drugs can be influenced by factors such as dosage, duration of treatment, and the presence of drug resistance, which has been documented in some nematode populations, particularly in livestock due to frequent treatment. biomedres.usnih.govyoutube.com

Table 1: Efficacy of Benzimidazoles against Intestinal Nematodes (General Class)

| Parasite Species | Drug (Typical Dose/Regimen) | Reported Cure Rate (CR) / Egg Reduction Rate (ERR) | Source |

| Ascaris lumbricoides | Albendazole 400 mg (single dose) | CR: 95.7% | nih.gov |

| Ascaris lumbricoides | Mebendazole 500 mg (single dose) | CR: 96.2% | nih.gov |

| Trichuris trichiura | Benzimidazoles (single dose) | CR: 30.7-42.1% | nih.gov |

| Trichuris trichiura | Mebendazole 100 mg b.i.d. (2-4 days) | CR: 75.0-90.0%, ERR: 99.3-99.6% | cabidigitallibrary.org |

| Hookworms | Benzimidazoles (standard treatment) | CR: 70.5% | nih.gov |

| Enterobius vermicularis | Mebendazole 100 mg (single dose) | CR: 88% (adults), 91% (children) | nih.gov |

| Strongyloides stercoralis | Benzimidazoles (standard treatment) | CR: 100% | nih.gov |

Against Trematodes (e.g., Opisthorchis viverrini)

Current scientific literature, as identified through the conducted searches, does not provide specific preclinical efficacy data for this compound (2-benzyl-1H-benzimidazole) against trematodes such as Opisthorchis viverrini. Studies on the efficacy against Opisthorchis viverrini primarily discuss other anthelmintic compounds, including praziquantel (B144689) and, to a lesser extent, albendazole and tribendimidine. mdpi.comscience.govnih.govnih.govjournalmhe.orgfrontiersin.org

Against Cestodes (e.g., Taenia solium, Echinococcus granulosus)

Based on the conducted literature review, specific preclinical efficacy studies detailing the activity of this compound (2-benzyl-1H-benzimidazole) against cestodes like Taenia solium and Echinococcus granulosus were not found. Research in this area predominantly focuses on the efficacy of other benzimidazole derivatives, such as albendazole, mebendazole, fenbendazole, and oxfendazole, against these parasites. nih.govnih.govnih.govdrugbank.comwho.intplos.orgrsc.orgfrontiersin.orgcabidigitallibrary.orgplos.orgunlimithealth.orgmedrxiv.orgnih.govresearchgate.netmednexus.org

Clinical Research and Therapeutic Applications of Bendazol As Dibazol/bendazol

Clinical Trials (as Benzimidazole (B57391) Class)

Oncological Applications (Drug Repurposing)

Phase I Studies in Advanced Malignancies

Information regarding dedicated Phase I clinical studies of Bendazol (Dibazol) specifically in patients with advanced malignancies is not extensively detailed in the provided research. While other compounds within the broader benzimidazole class, such as Albendazole (B1665689), have undergone Phase I dose-finding studies in patients with refractory solid tumors, reporting on maximum tolerated doses and tumor marker responses, these studies pertain to distinct chemical entities. For this compound (Dibazol) itself, comprehensive Phase I oncology data in advanced malignancies are not available within the scope of the provided sources.

Ongoing Clinical Trials for Various Cancers

Current publicly available information does not extensively detail ongoing clinical trials specifically investigating this compound (Dibazol) for various cancer types in humans. Research into the anticancer potential of benzimidazole derivatives often focuses on related compounds like Mebendazole (B1676124), which is being explored in preclinical models and ongoing clinical trials for multiple cancers, including brain cancer, acute myeloid leukemia, and breast cancer. Similarly, Fenbendazole has been subject to preclinical and anecdotal reports concerning its potential anticancer effects, but rigorous clinical trials for its use in humans are still in early stages or are limited. However, specific ongoing clinical trial data for this compound (Dibazol) in oncology are not detailed in the provided sources.

Advanced Synthetic Methodologies for Bendazol and Analogues

Novel Synthetic Routes

The quest for more efficient and versatile methods for synthesizing Bendazol and its derivatives has led to the exploration of several innovative approaches, moving beyond traditional condensation reactions.

Microwave-Assisted Synthesis: A prominent development is the use of microwave irradiation to accelerate the synthesis of 2-substituted benzimidazoles, including structures analogous to this compound. researchgate.netnih.gov This technique offers significant advantages over conventional heating methods, such as drastic reductions in reaction times, often from hours to minutes, and improved product yields. researchgate.netjsynthchem.com For instance, the microwave-assisted synthesis of 2-aryl benzimidazoles has been shown to be a potent tool for green chemistry by enabling solvent-free reactions. researchgate.net

One-Pot Syntheses: One-pot reactions, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, represent another key area of advancement. frontiersin.org These methods are prized for their operational simplicity, cost-effectiveness, and reduced waste generation. frontiersin.org For the synthesis of 2-substituted benzimidazoles, one-pot procedures involving the condensation of o-phenylenediamines with various aldehydes have been successfully developed using a range of catalysts. researchgate.netgreenchemistry-toolkit.org

Catalytic Innovations: The development of novel catalysts has been instrumental in advancing the synthesis of benzimidazole (B57391) derivatives. For example, the use of erbium triflate (Er(OTf)₃) as a catalyst in the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles has demonstrated high yields (86-99%) in very short reaction times (5-10 minutes). nih.gov Other catalytic systems, such as zinc triflate and ceric ammonium (B1175870) nitrate (B79036) in polyethylene (B3416737) glycol (PEG), have also been reported to efficiently catalyze the formation of the benzimidazole scaffold under greener conditions. researchgate.net

Optimization of Existing Synthesis Protocols

Concurrent with the development of new synthetic routes, significant efforts have been directed towards optimizing established protocols for this compound synthesis to enhance yield, purity, and industrial scalability.

A foundational method for the industrial production of this compound involves the condensation of o-phenylenediamine (B120857) with phenylacetic acid or its derivatives. Optimization of this process focuses on several key parameters:

Reactant Stoichiometry: Fine-tuning the molar ratios of o-phenylenediamine and the phenylacetic acid derivative is crucial for maximizing product yield and minimizing the formation of byproducts.

Catalyst and Reaction Medium: While the traditional Phillips method for 2-alkylbenzimidazoles can be inefficient for aryl-substituted compounds like this compound, the use of dehydrating agents and catalysts like polyphosphoric acid has been a common optimization strategy. www.gov.uk More recently, the use of ionic liquids, such as [bmim][BF₄], as both a solvent and catalyst has been shown to increase reaction yields and allow for milder reaction conditions. jsynthchem.com

Temperature and Reaction Time: Careful control of the reaction temperature and duration is essential. Microwave-assisted protocols, for instance, have demonstrated that higher temperatures for shorter periods can lead to significantly improved yields and reduced byproduct formation compared to conventional heating. nih.gov

The table below illustrates a comparison of different synthetic conditions for producing benzimidazole derivatives, highlighting the impact of the chosen methodology on reaction outcomes.

| Method | Catalyst/Medium | Temperature | Time | Yield (%) | Reference |

| Conventional | Polyphosphoric Acid | Reflux | >30 min | Moderate | www.gov.uk |

| Microwave | Erbium Triflate | 60 °C | 5-10 min | 86-99 | nih.gov |

| Ionic Liquid | [bmim][BF₄] | 120 °C | 3-6 h | High | jsynthchem.com |

| Green Catalyst | Ammonium Bromide | Room Temp | 2 h | Good | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals, including this compound. greenchemistry-toolkit.orgresearchgate.net

Eco-Friendly Solvents and Catalysts: A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water has been successfully employed as a solvent for the synthesis of substituted benzimidazoles. nih.gov Furthermore, the use of recyclable and non-toxic catalysts, such as ammonium bromide and boric acid, aligns with green chemistry principles by offering milder reaction conditions and reducing waste. researchgate.netgreenchemistry-toolkit.org

Solvent-Free Synthesis: An even more sustainable approach is the complete elimination of solvents. Solvent-free, or solid-state, reactions for the synthesis of benzimidazole derivatives have been developed, often facilitated by microwave irradiation or grinding. nih.gov These methods not only reduce solvent-related waste but can also lead to shorter reaction times and simpler product isolation procedures.

Atom Economy and Waste Reduction: Green chemistry metrics, such as Atom Economy and E-Factor (Environmental Factor), are used to quantify the environmental performance of a chemical process. researchgate.netwikipedia.orgnih.gov Atom economy measures the efficiency with which atoms from the reactants are incorporated into the final product, while the E-Factor quantifies the amount of waste generated per unit of product. greenchemistry-toolkit.orgwikipedia.org Synthetic routes with high atom economy and low E-factors are considered greener. The development of one-pot syntheses and catalytic methods that minimize the use of stoichiometric reagents contributes to improving these metrics for the production of this compound and its analogues. researchgate.netnih.gov

The synthesis of a class of potent opioid analogues of this compound, known as "nitazenes" (2-benzylbenzimidazole opioids), provides a specific example of the synthesis of this compound analogues. researchgate.nettamu.edunih.gov The modular nature of their synthesis allows for the variation of substituents on different parts of the molecule, leading to a wide range of analogues. www.gov.uk This highlights the adaptability of the synthetic methodologies to produce a diverse library of this compound-related compounds.

Bioanalytical Methods for Bendazol and Its Metabolites

Chromatographic Techniques (e.g., HPLC-UV, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are foundational techniques for the analysis of Bendazol, offering high resolution and sensitivity.

HPLC-UV HPLC coupled with Ultraviolet (UV) detection is a common method for the analysis of this compound. This technique leverages the compound's chromophoric properties for detection. For instance, methods have been developed for the analysis of this compound, often in combination with other compounds like papaverine, using reverse-phase HPLC columns sielc.com. A typical setup involves a C18 column, with mobile phases comprising acetonitrile (B52724) and water, often acidified with perchloric acid or phosphoric acid sielc.comgoogle.com. Detection wavelengths commonly range from 250 nm to 265 nm sielc.comgoogle.com. Such methods are suitable for purity analysis and can be adapted for pharmacokinetic studies sielc.com.

Table 1: Representative HPLC-UV Conditions for this compound Analysis

| Parameter | Condition 1 (SIELC Technologies) sielc.com | Condition 2 (Patent) google.com |

| Column | Newcrom BH, 4.6×150 mm, 5 µm, 100A | C18 |

| Mobile Phase | MeCN/H2O – 15/85% | Acetonitrile:Water = 80:20 |

| Buffer/Acid | HClO4 – 0.3% | Not specified |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV 265 nm | UV 250 nm |

| Column Temp. | Not specified | Room temperature |

| Injection Vol. | Not specified | 20 µL |

LC-MS LC-MS offers enhanced sensitivity and selectivity, particularly valuable for complex biological matrices where interference might be a concern. For this compound, LC-MS methods have been reported for confirming its molecular weight, with a characteristic mass-to-charge ratio (m/z) of 209.1 for the protonated molecule (M+H)+ google.com. For LC-MS compatibility, acidic modifiers like phosphoric acid in the mobile phase are typically replaced with volatile alternatives such as formic acid sielc.com. This technique is also employed by chemical suppliers for purity assessment and structural confirmation of this compound lookchem.com.

Spectroscopic Methods

Various spectroscopic techniques are utilized for the structural characterization and qualitative analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are extensively used for confirming the molecular structure of this compound. PubChem provides access to both ¹H and ¹³C NMR spectra for this compound nih.gov. Studies on benzimidazole (B57391) derivatives, including 2-benzyl-1H-benzimidazole, have employed ¹H, ¹³C, and even ¹⁵N NMR for detailed structural elucidation and to study phenomena like tautomerism beilstein-journals.org.

Fourier-transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is applied to identify the functional groups present in this compound and confirm its molecular structure nih.gov.

Mass Spectrometry (MS): Beyond its coupling with LC, mass spectrometry, including Gas Chromatography-Mass Spectrometry (GC-MS), is used for the identification and characterization of this compound nih.gov. It provides crucial information regarding the compound's molecular weight and fragmentation patterns, aiding in its definitive identification nih.govgoogle.com.

Development of Sensitive and Specific Assays for Biological Samples

The development of bioanalytical assays for this compound in biological samples aims for high sensitivity and specificity to accurately quantify the compound and any relevant metabolites. While specific detailed protocols for this compound in biological samples are not as widely published as for some other benzimidazoles, the principles and techniques are generally applicable.

For instance, the HPLC method developed by SIELC Technologies for this compound is noted as suitable for pharmacokinetic studies, implying its applicability to biological matrices sielc.com. The general approach for benzimidazole derivatives in biological samples often involves sample preparation steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the complex matrix gsconlinepress.com. These extraction procedures are critical to minimize matrix effects and enhance the sensitivity and accuracy of the subsequent chromatographic or spectroscopic analysis gsconlinepress.com.

This compound is known to exert biological effects, such as enhancing NO synthase activity in renal glomeruli and collecting tubules echemi.com, which necessitates sensitive methods for its detection in tissues and fluids. Given that other benzimidazoles like Albendazole (B1665689) can undergo oxidative metabolism to sulfoxides and sulfones wikipedia.org, it is plausible that this compound may also form similar metabolites, although specific analytical methods for these potential metabolites of this compound (2-benzyl-1H-benzimidazole) are not extensively detailed in the literature. The development of assays for such metabolites would typically follow similar chromatographic and spectroscopic principles, often requiring highly sensitive techniques like LC-MS/MS.

Drug Interactions and Combinatorial Approaches with Bendazol

Pharmacokinetic Drug-Drug Interactions (General Benzimidazole (B57391) Class)

Pharmacokinetic interactions are a critical consideration in the clinical use of benzimidazoles. ibmc.msk.runih.gov These compounds undergo extensive first-pass metabolism in the liver, leading to the formation of both active and inactive metabolites. ibmc.msk.runih.gov Co-administration with other drugs can alter this metabolic profile, thereby affecting the systemic exposure and potential efficacy of the benzimidazole agent. ibmc.msk.ru

The plasma concentration and bioavailability of benzimidazoles can be altered by various co-administered drugs. For instance, drugs that inhibit or induce the cytochrome P450 (CYP450) enzyme system, which is crucial for the metabolism of many benzimidazoles, can lead to significant changes in their pharmacokinetic profiles. researchgate.net

Several studies on albendazole (B1665689) and mebendazole (B1676124) have documented these interactions. Cimetidine, for example, has been shown to increase the elimination half-life of albendazole and the maximum concentration (Cmax) of mebendazole. researchgate.netnih.govsemanticscholar.org Dexamethasone and praziquantel (B144689) can increase the area under the plasma concentration-time curve (AUC) of albendazole's active metabolite, albendazole sulfoxide. researchgate.netnih.govsemanticscholar.org Conversely, certain anticonvulsants (phenytoin, phenobarbital, carbamazepine) and the antiretroviral drug ritonavir (B1064) can decrease the AUC of albendazole and mebendazole, potentially reducing their efficacy. researchgate.netnih.govsemanticscholar.org

Table 1: Impact of Co-administered Drugs on Benzimidazole (Albendazole/Mebendazole) Pharmacokinetics researchgate.netnih.govsemanticscholar.org

| Co-administered Drug | Effect on Benzimidazole Pharmacokinetics |

|---|---|

| Cimetidine | Increased elimination half-life (Albendazole); Increased Cmax (Mebendazole) |

| Dexamethasone | Increased AUC (Albendazole) |

| Praziquantel | Increased AUC (Albendazole) |

| Ritonavir | Decreased AUC (Albendazole and Mebendazole) |

| Anticonvulsants (Phenytoin, Phenobarbital, Carbamazepine) | Decreased AUC (Albendazole) |

The benzimidazole class of drugs can also influence the metabolism of other co-administered therapeutic agents. While specific data on bendazol is limited, information from related compounds like albendazole suggests that it can act as both an inducer and an inhibitor of metabolic enzymes. For example, albendazole can increase the metabolism of drugs such as chlorpromazine (B137089) and clomipramine, while potentially decreasing the metabolism of others like apixaban (B1684502) and busulfan. drugbank.com Fenbendazole has been noted to potentially decrease the excretion of methotrexate. drugbank.com These interactions highlight the importance of considering the entire medication regimen of a patient when initiating therapy with a benzimidazole compound.

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when two drugs have additive, synergistic, or antagonistic effects at the site of action. In the context of this compound and related benzimidazoles, these interactions are often exploited to improve therapeutic outcomes. The primary mechanism of action for anthelmintic benzimidazoles is the disruption of microtubule polymerization in parasites. drugbank.comnih.govnih.gov When combined with another drug that has a different mechanism, the resulting effect can be synergistic. For instance, combining a benzimidazole with an agent that causes paralysis in the parasite, such as ivermectin, can lead to a more effective clearing of the infection. europa.eueuropa.eu

Rationale and Efficacy of Combination Therapies

The use of combination therapies involving benzimidazoles is a well-established strategy to enhance clinical efficacy and manage drug resistance. nih.govfrontiersin.org

In the treatment of helminth infections, particularly soil-transmitted helminthiasis (STH) and lymphatic filariasis, combination therapy is now standard practice. nih.gov The rationale is to broaden the spectrum of activity and improve cure rates, especially against worms that may be less susceptible to a single agent. nih.gov

A prominent example is the combination of albendazole with ivermectin. nih.goveuropa.eu Ivermectin acts by causing paralysis of the parasite, while albendazole disrupts its cellular structure and energy metabolism. europa.eueuropa.eu This dual mechanism leads to higher efficacy against a range of intestinal worms, including Trichuris trichiura (whipworm), compared to monotherapy with either drug alone. nih.gov Similarly, combinations of albendazole with praziquantel have been studied, showing pharmacokinetic interactions that may enhance efficacy against certain parasitic infections. nih.gov The combination of ivermectin and triclabendazole (B1681386) has also been evaluated to extend the antiparasitic spectrum. conicet.gov.ar

Table 2: Rationale for Anthelmintic Combination Therapies with Benzimidazoles

| Combination | Rationale |

|---|---|

| This compound (as Benzimidazole) + Ivermectin | Complementary mechanisms of action (microtubule disruption and parasite paralysis) leading to synergistic killing and improved efficacy. europa.eueuropa.eu |

| This compound (as Benzimidazole) + Praziquantel | Broadening the spectrum of activity against different types of helminths. nih.gov |

The repurposing of benzimidazoles as anticancer agents has led to investigations into their use in combination with established cancer therapies. mdpi.compsu.edu Their ability to disrupt microtubules, a target of conventional chemotherapeutics like taxanes and vinca (B1221190) alkaloids, makes them attractive candidates for combination strategies. encyclopedia.pub Benzimidazoles have shown potential to induce cell cycle arrest and apoptosis in cancer cells. psu.edu

Research has explored combining benzimidazoles with other microtubule-binding agents. A study on albendazole combined with 2-methoxyestradiol (B1684026) demonstrated a synergistic anti-proliferative effect in colorectal cancer cells by enhancing the activation of apoptosis. nih.gov Mebendazole is being tested in clinical studies for various cancers, often in combination with other treatments like trametinib (B1684009) for melanoma or in conjunction with radiotherapy. encyclopedia.pub The rationale for these combinations is to attack the cancer through multiple pathways simultaneously, potentially overcoming resistance and improving patient outcomes. biotech-asia.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-methoxyestradiol |

| Albendazole |

| Albendazole sulfoxide |

| Apixaban |

| This compound |

| Busulfan |

| Carbamazepine |

| Chlorpromazine |

| Cimetidine |

| Clomipramine |

| Dexamethasone |

| Diethylcarbamazine |

| Fenbendazole |

| Ivermectin |

| Levamisole |

| Mebendazole |

| Methotrexate |

| Phenobarbital |

| Phenytoin |

| Praziquantel |

| Ritonavir |

| Temozolomide |

| Trametinib |

Toxicology and Safety Profile of Bendazol

Clinical Safety Profile (as Dibazol/Bendazol and related Benzimidazoles)

Adverse Event Reporting and Analysis

Specific, detailed information regarding adverse event reporting and analysis solely for the chemical compound Bendazol (2-benzyl-1H-benzimidazole, PubChem CID 12132) in human clinical or post-marketing settings is not extensively documented in the publicly available scientific literature from the conducted searches. While general safety information and acute toxicity data from animal studies are available nih.govchemsrc.comchemicalbook.com, comprehensive systems for tracking and analyzing adverse events related to this compound in humans, similar to those for widely used pharmaceutical agents, were not identified.

Studies that discuss adverse event reporting for "benzimidazole derivatives" as a class often highlight findings primarily associated with other compounds, such as albendazole (B1665689), which is a different chemical entity with its own distinct PubChem CID (2088) nih.gov. For instance, a disproportionality analysis of the World Health Organization's VigiBase database identified pharmacovigilance signals for serious hematological and hepatic adverse events within the benzimidazole (B57391) derivative class, with these signals predominantly reported in connection with albendazole nih.gov. However, these findings cannot be directly attributed to this compound (2-benzyl-1H-benzimidazole).

Patient Tolerability and Discontinuation Rates in Clinical Trials

While the importance of such data is well-recognized in clinical research friendsofcancerresearch.org, specific studies or reports outlining these parameters for this compound were not found. The available information primarily pertains to its chemical properties and general toxicological characteristics in animal models nih.govchemsrc.comchemicalbook.com. Therefore, a comprehensive understanding of this compound's patient tolerability and discontinuation rates in human clinical trials cannot be provided based on the current search results.

Future Directions and Emerging Research Avenues for Bendazol

Exploration of Novel Therapeutic Applications

Beyond its traditional uses in hypertension and as an immunostimulant, Bendazol is being investigated for new therapeutic indications. Studies suggest its potential in inhibiting the progression of form-deprivation myopia (FDM) by suppressing the upregulation of HIF-1α selleckchem.comnih.govchemicalbook.com. This indicates a promising avenue for this compound in ophthalmology. Furthermore, as a benzimidazole (B57391) derivative, this compound shares structural similarities with other compounds known for their anthelmintic, antimicrobial, antifungal, and antiparasitic properties ontosight.ai. This opens up possibilities for its exploration in treating various parasitic infections, similar to Albendazole (B1665689) and Mebendazole (B1676124), which are widely used anthelmintics pillintrip.comwikipedia.orghealthwire.pk. Research findings indicate that benzimidazoles can inhibit cell division by interacting with tubulin, a key component of the cytoskeleton in eukaryotic cells, and can induce apoptosis, suggesting potential anticancer properties .

Development of Advanced Formulations and Delivery Systems

Improving the solubility and bioavailability of this compound is a significant focus in pharmaceutical research, as its low aqueous solubility can limit absorption wikipedia.orgasm.orgmdpi.comajol.info. Various strategies are being explored to enhance its systemic exposure and therapeutic efficacy.

Nanoformulations, such as nanoparticles and nanocarriers, are being investigated to overcome the solubility challenges of poorly water-soluble drugs like this compound and related benzimidazoles srce.hr. For instance, studies on Albendazole, a related benzimidazole, have shown that incorporating the drug into liposomes can increase its uptake by more than twofold in rats asm.org. Similarly, self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) have demonstrated significant improvements in the dissolution and systemic availability of poorly water-soluble drugs by forming fine oil-in-water emulsions or microemulsions in the gastrointestinal tract srce.hrresearchgate.net.

Several approaches are being developed to enhance this compound's solubility and bioavailability:

Cosolvents and Surfactants: The use of cosolvents and surfactants can increase both water and lipid solubility. For example, combining Albendazole with the cosolvent Transcutol increased its relative bioavailability in mice by 1.8-fold asm.org. Surfactants like sodium taurocholate or polysorbate have also been shown to enhance the area under the concentration curve (AUC) for Albendazole in rats by 55% or 88%, respectively asm.org.

Solid Dispersions: Solid dispersion methods, where the drug is dispersed in a carrier matrix, can significantly improve dissolution rates and bioavailability by transforming the crystalline drug into an amorphous state ajol.infobanglajol.infonih.govisca.me. Studies with Albendazole solid dispersions using carriers like PEG6000/Poloxamer 188 or PVP K30/Poloxamer 188 have shown enhanced in vivo absorption and a 5.9-fold increase in exposure compared to the crystalline form nih.gov. Similarly, redispersible microparticles of Mebendazole with low-substituted hydroxypropylcellulose (B1664869) (L-HPC) have led to rapid dissolution and enhanced oral bioavailability (2.67- to 2.97-fold higher AUC) nih.gov.

Cyclodextrin (B1172386) Inclusion Complexes: Incorporating drugs into cyclodextrin can enhance water solubility and bioavailability. For instance, Albendazole's water solubility was improved by inclusion into hydroxypropyl-β-cyclodextrin, leading to enhanced Cmax and relative bioavailability asm.org.

pH Adjustment and Salt Formation: Adjusting pH during formulation or forming salt forms, such as this compound hydrochloride, can enhance water solubility ontosight.aimdpi.comnih.gov. For Albendazole, the hydrochloride salt form significantly increased Cmax (up to 6.9 times) and AUC (up to 8.8 times) compared to the raw material mdpi.com.